molecular formula C26H22N2O6 B11165754 N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-tryptophan

N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-tryptophan

Cat. No.: B11165754
M. Wt: 458.5 g/mol
InChI Key: BJTZZEBZJSIVGA-OAQYLSRUSA-N
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Description

2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a furochromenone moiety with an indole ring, connected via an acetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the furochromenone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetamido group: This step involves the reaction of the furochromenone derivative with an acylating agent, such as acetic anhydride, in the presence of a catalyst.

    Coupling with the indole ring: The final step involves the coupling of the acetamido-furochromenone intermediate with an indole derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOIC ACID has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Exploration of its properties for the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOIC ACID: Unique due to its specific combination of furochromenone and indole moieties.

    Other Furochromenone Derivatives: Compounds with similar furochromenone structures but different substituents.

    Indole Derivatives: Compounds with indole structures but different functional groups.

Uniqueness

The uniqueness of 2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOIC ACID lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22N2O6

Molecular Weight

458.5 g/mol

IUPAC Name

(2R)-2-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C26H22N2O6/c1-13-12-33-22-10-23-18(8-17(13)22)14(2)19(26(32)34-23)9-24(29)28-21(25(30)31)7-15-11-27-20-6-4-3-5-16(15)20/h3-6,8,10-12,21,27H,7,9H2,1-2H3,(H,28,29)(H,30,31)/t21-/m1/s1

InChI Key

BJTZZEBZJSIVGA-OAQYLSRUSA-N

Isomeric SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O)C

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C

Origin of Product

United States

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